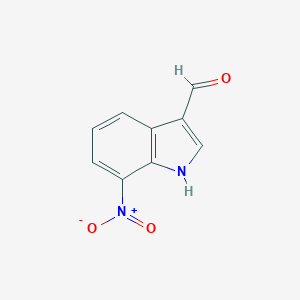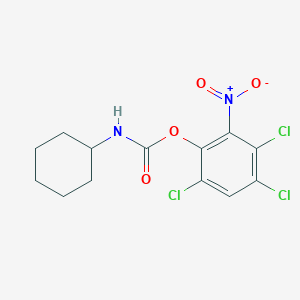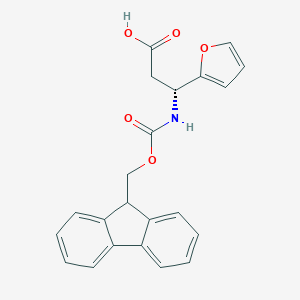
Tantalum trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tantalum chloride, also known as tantalum trichloride, is a non-stoichiometric chemical compound with a range of compositions from TaCl2.9 to TaCl3.1 . It appears as a black-green solid and has a molar mass of 287.30 g/mol . Tantalum chloride is primarily used in the field of inorganic chemistry for the synthesis of various tantalum-containing compounds.
Méthodes De Préparation
Tantalum chloride can be prepared through several methods:
Reduction of Tantalum(V) Chloride with Tantalum Metal: This method involves heating tantalum(V) chloride to 305°C, passing the vapor over tantalum foil at 600°C, and condensing the trichloride at 365°C.
Thermal Decomposition of Tantalum(IV) Chloride: Tantalum(IV) chloride is thermally decomposed, with the removal of volatile tantalum(V) chloride, leaving behind tantalum chloride.
Salt-Free Reduction: A toluene solution of tantalum(V) chloride is reduced with 1,4-disilyl-cyclohexadiene in the presence of ethylene, producing a complex of tantalum chloride.
Analyse Des Réactions Chimiques
Tantalum chloride undergoes various types of chemical reactions:
Oxidation: Tantalum chloride can be oxidized to form higher oxidation state compounds such as tantalum(V) chloride.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Tantalum chloride can form complexes with ligands as a monomer or dimer.
Common reagents used in these reactions include ethylene, toluene, and 1,4-disilyl-cyclohexadiene . Major products formed from these reactions include various tantalum complexes and higher oxidation state tantalum compounds.
Applications De Recherche Scientifique
Tantalum chloride has several scientific research applications:
Chemistry: It is used in the synthesis of various tantalum-containing compounds and complexes.
Biology and Medicine: While specific applications in biology and medicine are less common, tantalum compounds are generally known for their biocompatibility and are used in medical implants and devices.
Mécanisme D'action
The mechanism by which tantalum chloride exerts its effects involves its ability to form complexes with various ligands. These complexes can participate in a range of chemical reactions, including oxidation, reduction, and substitution . The molecular targets and pathways involved depend on the specific ligands and reaction conditions used.
Comparaison Avec Des Composés Similaires
Tantalum chloride can be compared with other similar compounds, such as:
Tantalum(V) Chloride (TaCl5): Tantalum(V) chloride is an inorganic compound with the formula TaCl5.
Niobium(III) Chloride (NbCl3): Niobium(III) chloride is a similar compound that forms complexes with various ligands and participates in similar types of chemical reactions.
Tantalum chloride is unique due to its specific range of compositions and its ability to form a variety of complexes with different ligands .
Propriétés
Numéro CAS |
13569-67-0 |
|---|---|
Formule moléculaire |
Cl3Ta |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
trichlorotantalum |
InChI |
InChI=1S/3ClH.Ta/h3*1H;/q;;;+3/p-3 |
Clé InChI |
UDKRLEXYBPHRQF-UHFFFAOYSA-K |
SMILES |
Cl[Ta](Cl)Cl |
SMILES canonique |
Cl[Ta](Cl)Cl |
| 13569-67-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















